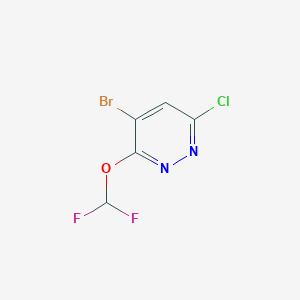

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Pyridazine derivatives, including those similar to 4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine, are synthesized through multiple steps, starting from key intermediates like ethyl 2-(3-trifluoromethylphenyl)acetate. These compounds undergo several reactions, including Suzuki cross-coupling, to introduce various substituents, enhancing their utility in applications like herbicidal activities (Xu et al., 2008), (Xu et al., 2012).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which can be modified to produce a wide range of compounds with varying properties. Structural analysis, including Density Functional Theory (DFT) calculations and X-ray diffraction, provides insights into the geometry, electronic structure, and intermolecular interactions of these compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cycloadditions and substitutions, which allow for the introduction of different functional groups. These reactions are essential for the synthesis of compounds with desired biological or physical properties. For instance, the Lewis acid-mediated inverse electron demand Diels-Alder reaction is used to synthesize functionalized pyridazines (Schnell et al., 2021).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for their application in various fields, including pharmaceuticals and materials science. For example, compounds containing pyridazine rings can exhibit good solubility in polar aprotic solvents and form tough films with significant tensile strength (Zhang et al., 2013).

Chemical Properties Analysis

The chemical properties of pyridazine derivatives, such as reactivity towards nucleophiles and electrophiles, are central to their applications in synthesis and drug design. Their ability to undergo regioselective reactions makes them valuable intermediates in the synthesis of complex organic molecules (E. Sotelo & E. Raviña, 2002).

Scientific Research Applications

Efficient Synthesis of Pharmacologically Active Derivatives

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine serves as a precursor in the efficient and regioselective synthesis of pharmacologically relevant pyridazine derivatives through palladium-catalyzed arylation. Such derivatives have been identified as promising candidates in drug discovery due to their versatile pharmacological properties. This synthesis approach highlights the utility of chloropyridazines as masking groups for carbonyl moieties in cross-coupling reactions, thus broadening the scope of accessible pharmacologically active compounds (Sotelo & Raviña, 2002).

Novel Scaffolds in Medicinal Chemistry

The compound is instrumental in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines, which are recognized as valuable but underexplored scaffolds in medicinal chemistry. This synthesis leverages the unreactive nature of the pyridazine 3-amino group, eliminating the need for additional protecting groups and thereby simplifying the synthetic route to access these novel scaffolds (Wlochal & Bailey, 2015).

Herbicidal and Agricultural Applications

Research has also explored the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives, showcasing the compound's potential in developing new herbicides. Some of these derivatives exhibit high herbicidal activities, comparable or superior to commercial bleaching herbicides, against dicotyledonous plants at low application rates. This demonstrates the compound's role in the advancement of agricultural chemistry and its potential to contribute to the development of more efficient and environmentally friendly herbicidal agents (Xu et al., 2008).

Advanced Material Synthesis

The compound also finds application in the synthesis of complex materials, such as the creation of new boron trifluoride-mediated cycloadducts for potential use in medicinal chemistry and crop protection. The selective preparation of 3-bromo-pyridazines showcases innovative approaches to generating functionalized pyridazines, which can serve as key intermediates in the synthesis of a wide array of compounds with diverse biological activities (Schnell et al., 2021).

Safety And Hazards

properties

IUPAC Name |

4-bromo-6-chloro-3-(difluoromethoxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClF2N2O/c6-2-1-3(7)10-11-4(2)12-5(8)9/h1,5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNFSNHNRZTVQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1Cl)OC(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-chloro-3-(difluoromethoxy)pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![1-[(4-Bromophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2489426.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![N-(3-chlorophenyl)-N'-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]urea](/img/structure/B2489434.png)

![2-Chloro-N-[[1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B2489436.png)

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2489444.png)